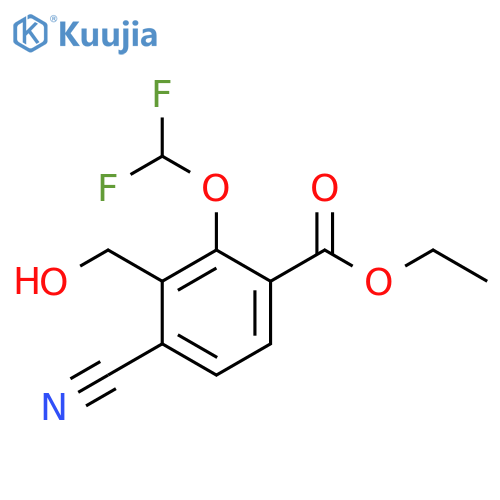

Cas no 1807277-58-2 (Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate)

1807277-58-2 structure

商品名:Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate

CAS番号:1807277-58-2

MF:C12H11F2NO4

メガワット:271.21685051918

CID:4947090

Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate

-

- インチ: 1S/C12H11F2NO4/c1-2-18-11(17)8-4-3-7(5-15)9(6-16)10(8)19-12(13)14/h3-4,12,16H,2,6H2,1H3

- InChIKey: ZUWYVCZSJJKOEA-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(C(=O)OCC)=CC=C(C#N)C=1CO)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 355

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 79.6

Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018549-1g |

Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate |

1807277-58-2 | 97% | 1g |

1,579.40 USD | 2021-06-18 |

Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

1807277-58-2 (Ethyl 4-cyano-2-difluoromethoxy-3-(hydroxymethyl)benzoate) 関連製品

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬